methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative featuring a 2-chlorophenyl substituent at position 4, a methyl ester at position 3, and a methyl group at position 6.
Properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-8-7-11-13(16(21)20-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQUSRPZVIYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step processes that integrate various reagents to yield the desired pyrano[3,2-c]pyridine structure. A common method includes the reaction of 4-hydroxy-6-methylpyran-2-one with 2-chlorobenzaldehyde and methyl cyanoacetate under reflux conditions. The reaction yields the target compound with moderate to high purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that compounds containing the pyrano[3,2-c]pyridine framework exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies reported IC50 values indicating potent suppression of COX-1 and COX-2 activities, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.
3. Antimicrobial Properties
Methyl 2-amino derivatives have been evaluated for their antimicrobial effects against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for several derivatives have shown promising results, indicating their potential as broad-spectrum antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrano[3,2-c]pyridine derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances biological activity compared to unsubstituted analogs.
- Amino Group Positioning : The positioning of amino groups significantly influences both the solubility and biological activity of the compound.
Case Study 1: Anticancer Mechanism
In a study examining the anticancer effects on HeLa cells, methyl 2-amino derivatives were found to induce apoptosis through caspase activation and DNA fragmentation. This study highlighted the potential for these compounds in cancer therapy.
Case Study 2: Anti-inflammatory Efficacy
In vivo models demonstrated that administration of methyl 2-amino derivatives significantly reduced paw edema in carrageenan-induced inflammation models compared to control groups treated with standard NSAIDs.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural variations among analogs include substituents on the phenyl ring (position 4), functional groups (ester vs. nitrile at position 3), and alkyl/aryl modifications at position 6. These changes significantly impact melting points, yields, and bioactivity.
Table 1: Substituent Effects on Physical Properties
Key Observations:
- Electron-Withdrawing vs. Donating Groups: Nitro (3-NO₂) and chloro (2-Cl) substituents, being electron-withdrawing, may enhance thermal stability (higher melting points) compared to electron-donating methoxy (4-OCH₃) groups .
- Functional Group Impact: Carbonitriles (e.g., 3ad, 4h) exhibit higher melting points (~248–250°C) than esters (~240–243°C) due to stronger intermolecular dipole interactions .
- Position 6 Modifications: Bulky groups (e.g., phenethyl in Compound 6) may reduce crystallinity, though bioactivity is enhanced (anti-Trypanosoma cruzi activity with EC₅₀ = 80 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
